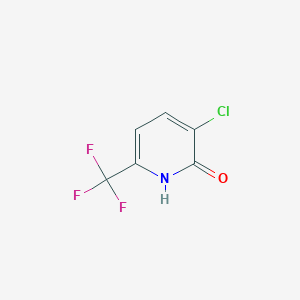

3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

Descripción

BenchChem offers high-quality 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-chloro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-3-1-2-4(6(8,9)10)11-5(3)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIPVZGYZLRBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Application Note: Regioselective O-Alkylation of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

This document outlines a precision protocol for the regioselective O-alkylation of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine . This substrate presents a classic ambident nucleophile challenge, where the thermodynamic preference for N-alkylation (forming the pyridone) competes with the desired O-alkylation (forming the pyridine ether).

Executive Summary & Mechanistic Strategy

The substrate 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine (referred to herein as Substrate 1 ) exists in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. While the pyridone form is typically favored in solution, the presence of the electron-withdrawing trifluoromethyl (-CF₃) group at C6 and the chlorine at C3 significantly increases the acidity of the N-H/O-H proton (

To achieve high-yield O-alkylation, we must override the inherent thermodynamic drive toward N-alkylation. This guide utilizes the Hard and Soft Acids and Bases (HSAB) theory and the "Silver Effect" to direct selectivity.

The Regioselectivity Challenge[1]

-

Path A (N-Alkylation): Favored by soft electrophiles, polar protic solvents, and simple alkali bases (NaH, NaOH). This retains aromaticity in the pyridone ring but destroys the pyridine aromaticity.

-

Path B (O-Alkylation): Favored by hard electrophiles, non-polar solvents, and heavy metal coordination (Ag⁺). This restores the full aromaticity of the pyridine ring.

Mechanistic Pathway Diagram

Caption: Divergent reaction pathways. Silver (Ag+) salts coordinate to the Nitrogen lone pair, sterically and electronically forcing the electrophile to attack the Oxygen.

Protocol A: Silver-Mediated O-Alkylation (The "Silver Standard")

Best For: Primary alkyl halides (MeI, EtI, BnBr) and cases where >98% regioselectivity is required.

Mechanism: The silver cation (

Materials

-

Substrate: 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Reagent: Silver Carbonate (

) (0.6 – 1.0 equiv) Note: 0.6 equiv is stoichiometric, but 1.0 ensures completion. -

Electrophile: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)

-

Solvent: Toluene (Anhydrous) or Benzene (if permitted). Crucial: Non-polar solvents suppress N-alkylation.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Substrate 1 (1.0 mmol) in anhydrous Toluene (10 mL, 0.1 M).

-

Activation: Add Silver Carbonate (

, 1.0 mmol) in one portion. The mixture will appear as a suspension. Stir at room temperature for 15 minutes to allow formation of the silver salt. Protect from light with aluminum foil. -

Alkylation: Add the Alkyl Halide (1.5 mmol) dropwise.

-

Reaction: Heat the mixture to 80°C - 100°C for 4–12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc). The O-alkylated product is typically less polar (higher

) than the N-alkylated byproduct or starting material.

-

-

Workup:

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically 0-10% EtOAc in Hexanes).

Why this works: The non-polar solvent (Toluene) disfavors the separation of charge required for the N-alkylation transition state, while the intimate ion pair of the Silver-Pyridonate favors attack at the "harder" oxygen center.

Protocol B: Cesium Carbonate Mediated (Scalable Alternative)

Best For: Large-scale synthesis where silver costs are prohibitive, or when using highly reactive electrophiles. Mechanism: The 6-CF3 group makes the ring electron-deficient, delocalizing the nitrogen lone pair more effectively than in unsubstituted pyridones. This reduces the "softness" of the nitrogen, making O-alkylation with mild carbonate bases more viable than usual, particularly in aprotic polar solvents.

Materials

-

Substrate: 1.0 equiv

-

Base: Cesium Carbonate (

) (1.5 equiv) or Potassium Carbonate ( -

Electrophile: Alkyl Halide (1.2 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology

-

Dissolution: Dissolve Substrate 1 (1.0 mmol) in anhydrous MeCN (5 mL).

-

Deprotonation: Add

(1.5 mmol). Stir at Room Temperature (RT) for 30 minutes. -

Addition: Add the Alkyl Halide (1.2 mmol).

-

Reaction:

-

For reactive electrophiles (e.g., MeI, BnBr): Stir at RT for 12–24 hours.

-

For unreactive electrophiles: Heat to 60°C.

-

-

Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry over

.

Critical Note: If N-alkylation is observed (via NMR), switch the solvent to DMF and add 18-crown-6 (0.1 equiv) to complex the cation and create a "naked" anion, which sometimes favors the harder oxygen nucleophile. However, Protocol A remains superior for strict regiocontrol.

Analytical Validation (QC)

Distinguishing the O-isomer from the N-isomer is critical. Do not rely solely on MS (mass is identical).

| Feature | O-Alkyl Product (Target) | N-Alkyl Product (Impurity) |

| No signal > 160 ppm (typically). C2-O carbon appears ~160-164 ppm but lacks C=O character. | Distinct C=O signal at ~160–165 ppm. | |

| Alkyl protons ( | Alkyl protons ( | |

| IR Spectroscopy | Strong C-O-C stretch (~1000–1300 cm⁻¹). | Strong Amide Carbonyl (C=O) stretch (~1650–1690 cm⁻¹). |

| TLC Polarity | Less Polar (Higher | More Polar (Lower |

Troubleshooting Guide

Issue: Low Conversion

-

Cause: The 3-Cl and 6-CF3 groups provide steric hindrance and reduce nucleophilicity.

-

Solution: Increase temperature to 100°C (Toluene reflux) or switch to DMF (100°C) with Protocol B. Ensure reagents are anhydrous.

Issue: High N-Alkylation Ratio

-

Cause: Solvent is too polar or counter-ion is too dissociated (in the absence of Ag).

-

Solution: Switch immediately to Protocol A (Silver Carbonate) . If using Protocol B, switch solvent from DMF to Acetone or Toluene (if solubility permits) and use a crown ether.

Issue: Substrate Insolubility

-

Solution: The CF3 group aids solubility in organics, but if insoluble in Toluene, use a mixture of Toluene/DMF (9:1) in Protocol A, though this slightly increases N-alkylation risk.

References

-

Hopkins, G. C., et al. (1967). "The Silver Salt Alkylation of Pyridones." The Journal of Organic Chemistry, 32(12), 4040–4044. Link

- Foundational text on using Ag salts for O-selectivity.

-

Reynard, G., et al. (2024).[4] "Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses." Tetrahedron Letters. Link[5]

- Supports the use of Cesium Carbonate for electron-deficient pyridine systems.

-

Zanatta, N., et al. (2019). "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." ACS Omega, 4(6), 10512–10522. Link

- Demonstrates that CF3 groups on the ring can enhance O-selectivity even without silver salts.

-

Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 102(5), 1359–1470. Link

- General reference for metal-mediated coupling and HSAB principles in heterocycles.

Sources

Application Note: 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine as a Versatile Scaffold

This guide outlines the strategic application of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine (and its tautomer, 3-chloro-6-(trifluoromethyl)-2(1H)-pyridinone) as a high-value scaffold in pharmaceutical and agrochemical synthesis.

Executive Summary

3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine is a bifunctional heterocyclic intermediate that serves as a critical entry point for synthesizing 2,3-disubstituted-6-(trifluoromethyl)pyridines .[1] Its structural uniqueness lies in the synergistic placement of a trifluoromethyl group at C6 (enhancing lipophilicity and metabolic stability) and a chlorine atom at C3 (providing a handle for cross-coupling), flanking a reactive 2-hydroxy/2-oxo center.

This guide details the protocols for activating the 2-hydroxy group to access the electrophilic 2,3-dichloro derivative, followed by regioselective functionalization strategies used to construct privileged pharmacophores found in kinase inhibitors and modern herbicides.

Chemical Identity & Reactivity Profile[2]

Structural Dynamics: Tautomerism

In solution, this compound exists in equilibrium between the 2-pyridinol (hydroxy) and 2-pyridone (amide-like) forms. While the pyridone form typically predominates in the solid state and polar solvents, chemical activation (e.g., chlorination) drives the reaction through the hydroxy tautomer.

-

CAS Number: 76041-71-9 (Generic reference for the core; specific isomers may vary)

-

Molecular Formula:

-

Molecular Weight: 197.54 g/mol

Reactivity Map

The molecule offers three distinct sites for chemical manipulation, allowing for orthogonal functionalization:

Figure 1: Orthogonal reactivity sites. The C2-OH is the primary gateway, while the C3-Cl serves as a latent handle for downstream complexity.

Core Experimental Protocols

Protocol A: Activation to 2,3-Dichloro-6-(trifluoromethyl)pyridine

The most common utilization of the starting material is its conversion into the 2,3-dichloro derivative. This intermediate is a potent electrophile for Nucleophilic Aromatic Substitution (

Objective: Convert the C2-OH group to a C2-Cl leaving group.

Reagents:

-

Starting Material: 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Reagent: Phosphorus Oxychloride (

) (3.0 – 5.0 equiv) -

Catalyst: N,N-Dimethylformamide (DMF) (0.1 equiv) - Crucial for Vilsmeier-Haack type activation.

-

Solvent: Neat (preferred) or Toluene.[2]

Procedure:

-

Setup: Equip a dry round-bottom flask with a reflux condenser, nitrogen inlet, and a caustic scrubber (to trap HCl gas).

-

Addition: Charge the flask with the starting material. Add

slowly at room temperature. -

Catalysis: Add DMF dropwise. Caution: Exothermic reaction with gas evolution.

-

Reaction: Heat the mixture to 90–105°C for 3–5 hours. Monitor by HPLC (conversion of the polar starting material to the non-polar product).

-

Workup (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mass onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to avoid violent decomposition of excess

. -

Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash the organic layer with saturated

(to remove phosphoric acid byproducts) and brine. -

Dry over

and concentrate.

-

-

Yield: Typically 85–95% as a pale yellow oil or low-melting solid.

Protocol B: Regioselective Functionalization

Once activated to 2,3-dichloro-6-(trifluoromethyl)pyridine , the molecule has two chlorine atoms. The C2-chlorine is significantly more reactive than the C3-chlorine due to the electronic activation by the ring nitrogen and the electron-withdrawing

Objective: Selective displacement of C2-Cl with an amine nucleophile (R-

Reagents:

-

Substrate: 2,3-Dichloro-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base:

or -

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Dissolve the dichloro substrate in MeCN.

-

Add the base, followed by the amine.

-

Stir at Room Temperature to 60°C . Note: Higher temperatures (>100°C) may lead to bis-substitution or displacement at C6-F (rare but possible).

-

Monitor by HPLC. The C2-substituted product forms first.

-

Outcome: This yields a 2-Amino-3-chloro-6-(trifluoromethyl)pyridine scaffold.[1]

Advanced Application: The "Linchnpin" Strategy

The true value of this intermediate is realized in the subsequent step: utilizing the C3-Chlorine (now sterically crowded but chemically distinct) for Palladium-catalyzed cross-coupling. This strategy is widely used to synthesize MAPK/ERK pathway inhibitors .

Workflow Diagram: From Intermediate to Drug Scaffold

Figure 2: Step-wise construction of a kinase inhibitor scaffold. Note the selectivity: C2 is substituted via nucleophilic attack, while C3 requires metal catalysis.

Analytical Quality Control

To ensure the integrity of the intermediate, the following HPLC method is recommended.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carbonyl).

-

Retention Order:

-

3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine (Most Polar, elutes early).

-

2-Amino-3-chloro-derivative (Intermediate polarity).

-

2,3-Dichloro-6-(trifluoromethyl)pyridine (Non-polar, elutes late).

-

Safety & Handling (MSDS Highlights)

-

Corrosivity: The 2,3-dichloro derivative is a skin irritant and lachrymator.

-

Reaction Hazards: The reaction with

generates copious HCl gas. Scrubber systems are mandatory. -

Fluorine Safety: While the

group is stable, thermal decomposition at extremely high temperatures (>300°C) can release HF.

References

-

Preparation of 2-hydroxy-6-trifluoromethylpyridine

-

Synthesis of Chlorinated Trifluoromethylpyridines

- Source: National Institutes of Health (NIH) / PMC.

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[7]

-

Link:

-

Regioselectivity in Pyridine Substitutions

-

General Reactivity of 2-Pyridones

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. huimengchem - Blog - Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry [clevenard.com]

- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]

Nucleophilic substitution reaction conditions for chlorotrifluoromethyl pyridines

[3]

Strategic Considerations: Reaction Parameters

Successful substitution requires balancing substrate reactivity with nucleophile strength.

Solvent Selection Matrix

Solvent polarity stabilizes the charged Meisenheimer intermediate.

| Solvent | Type | Dielectric Const.[1][3] ( | Recommended For | Notes |

| DMSO | Polar Aprotic | 46.7 | Weak nucleophiles (amines) | Accelerates rate significantly; difficult to remove. |

| DMF | Polar Aprotic | 36.7 | Standard | Good balance of solubility and reactivity. |

| NMP | Polar Aprotic | 32.2 | High-temp reactions (>100°C) | Use for sterically hindered amines. |

| THF | Polar Aprotic | 7.5 | Strong nucleophiles (Alkoxides) | Use with NaH or LiHMDS. |

| Toluene | Non-polar | 2.4 | Phase-transfer catalysis | Requires 18-crown-6 or TBAI. |

Base Selection

-

Inorganic Carbonates (

, -

Tertiary Amines (

, DIPEA): Used for amine nucleophiles to scavenge HCl. -

Strong Bases (NaH, KOtBu): Required for alcohol coupling to generate the alkoxide in situ.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 2-amino-5-(trifluoromethyl)pyridines.[4][5] Scope: Primary and secondary amines.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Amine (1.2 equiv)

- (2.0 equiv) or DIPEA (2.5 equiv)

-

DMSO (anhydrous, 0.5 M concentration)

Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the chloropyridine substrate and

. -

Addition: Add DMSO followed by the amine. If the amine is volatile, use a sealed pressure tube.

-

Reaction: Heat the mixture to 80–100 °C . Monitor by HPLC/TLC. Reaction times typically range from 2 to 6 hours.[3]

-

Note: For 2,3-dichloro-5-CF3-pyridine, reduce temperature to 60 °C to maintain regioselectivity at C-2.

-

-

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume).

-

Isolation:

-

Solids: Filter the precipitate, wash with water, and dry.

-

Oils: Extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate.

-

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of 2-alkoxy-5-(trifluoromethyl)pyridines.[3][4]

Materials:

-

Substrate (1.0 equiv)

-

Alcohol (1.5 equiv)

-

NaH (60% in oil, 1.5 equiv)

-

THF or DMF (anhydrous)

Procedure:

-

Activation: In a flame-dried flask under

, suspend NaH in THF at 0 °C. Add the alcohol dropwise. Stir for 30 min to generate the alkoxide. -

Coupling: Add the chloropyridine substrate (dissolved in minimal THF) dropwise to the alkoxide solution at 0 °C.

-

Progression: Allow to warm to room temperature. Most reactions complete within 1–3 hours at RT due to the high reactivity of the 2-chloro-5-CF3 scaffold.

-

Quench: Carefully quench with saturated

solution. -

Purification: Extract with diethyl ether. Flash chromatography is usually required to remove mineral oil from NaH.

Protocol C: C-S Bond Formation (Thiolation)

Target: Introduction of thioethers.[3]

Procedure:

-

Combine Thiol (1.1 equiv),

(1.5 equiv), and Substrate (1.0 equiv) in DMF. -

Stir at Room Temperature . The thiolate anion is highly nucleophilic; heating often leads to disulfide byproducts or bis-substitution.

-

Workup as per Protocol A.

Workflow Decision Tree

Use this logic flow to determine the optimal pathway for your specific substrate and nucleophile.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Poor nucleophile solubility | Switch solvent to DMSO or NMP; use Cesium base ( |

| Regio-isomers (in 2,3-diCl) | Temperature too high | Lower reaction temperature to <60°C. The C-2 position is kinetically favored. |

| Hydrolysis (OH product) | Wet solvent/base | |

| Darkening/Tars | Decomposition | Degas solvents (sparge with |

Safety Considerations

-

Volatility: Low molecular weight fluorinated pyridines can be volatile and lachrymatory. Handle in a fume hood.

-

Exotherms: Reaction with NaH releases Hydrogen gas. Reaction with amines can be exothermic.

-

Waste: Fluorinated waste must be segregated. Do not mix with standard organic waste streams if incineration protocols differ.

References

-

Schlosser, M. et al. "Regioselectivity in the Nucleophilic Substitution of Chloropyridines." Tetrahedron, 2005. (Generalized citation for regioselectivity principles).

-

Jubilant Ingrevia. "2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet."

-

National Institutes of Health (NIH). "Synthesis and application of trifluoromethylpyridines as a key structural motif." PMC, 2020.

-

European Patent Office. "Process for preparing 2-amino-3-chloro-5-trifluoromethylpyridine." EP Patent 0609811.

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

Preparation of herbicides from 3-Chloro-6-(trifluoromethyl)-2-pyridinol

Executive Summary

This application note details the synthetic protocols for utilizing 3-Chloro-6-(trifluoromethyl)-2-pyridinol (CAS: 76041-71-9 or related isomers) as a scaffold for aryloxyphenoxypropionate herbicides (the "FOP" class) and experimental pyridine-based auxins.[1][2]

While the 5-trifluoromethyl isomer is the established precursor for commercial blockbusters like Haloxyfop and Fluazifop, the 6-trifluoromethyl isomer described here is critical for developing resistance-breaking analogs and next-generation picolinamide candidates.[1][2] The primary synthetic challenge addressed in this guide is controlling regioselectivity (O-alkylation vs. N-alkylation) and maintaining enantiopurity during the coupling phase.[1][2]

Chemical Context & Mechanism

The Tautomeric Challenge

The starting material exists in a tautomeric equilibrium between the 2-pyridinol (hydroxyl) and 2-pyridone (amide) forms.[1][2]

-

Target Pathway (Herbicidal): O-alkylation yields the active pyridyloxy ether.[1][2][3]

-

Off-Target Pathway (Inactive): N-alkylation yields the pyridone derivative, which is generally herbicidally inactive and represents a yield loss.[1][2][3]

Mechanism of Action (Target Molecule)

The resulting herbicides (e.g., 6-CF3-Haloxyfop analogs) function as ACCase Inhibitors (Group 1 Herbicides).[1][2][3] They block acetyl-CoA carboxylase in grasses, preventing lipid biosynthesis.[2][3]

Experimental Protocols

Protocol A: Synthesis of the Pyridyloxy Ether Scaffold (O-Alkylation)

Target: Preparation of the "FOP" core via Nucleophilic Aromatic Substitution (

Reagents & Materials:

-

Precursor: 3-Chloro-6-(trifluoromethyl)-2-pyridinol (1.0 eq)[1][2]

-

Electrophile: Methyl (R)-2-(4-hydroxyphenoxy)propionate (1.1 eq) [Pre-activated as tosylate or reacted via Mitsunobu][1][2]

-

Alternative Industrial Route: Reaction with 2-(4-chlorophenoxy)propionate is less common due to lower reactivity; the standard route couples the pyridine to a phenol.[1][2]

-

Route Selection: We will use the direct displacement method where the pyridinol attacks a fluorobenzene or the phenol attacks an activated pyridine.[2][3]

-

Correction for this specific precursor: Since we start with the pyridinol, we act as the nucleophile.[2][3] We react it with Methyl (R)-2-(4-((methylsulfonyl)oxy)phenoxy)propionate or a similar electrophile.[1][2][3]

-

Step-by-Step Methodology:

-

Activation (Deprotonation):

-

Charge a 500 mL reactor with Acetonitrile (ACN) or DMSO (anhydrous).[1][2][3]

-

Add 3-Chloro-6-(trifluoromethyl)-2-pyridinol (20.0 g, 101 mmol).

-

Add Potassium Carbonate (K₂CO₃) (28.0 g, 202 mmol, 2.0 eq).[2][3]

-

Note: Use finely milled K₂CO₃ to increase surface area.[1][3]

-

Stir at 40°C for 30 minutes to ensure formation of the pyridinyl anion.

-

-

Coupling Reaction:

-

Slowly add the electrophile: Methyl (R)-2-(4-(mesyloxy)phenoxy)propionate (or the corresponding chloropropionate if using catalytic KI).[1][2]

-

Catalyst: Add 18-Crown-6 (0.5 mol%) if using ACN to sequester potassium and accelerate the nucleophilic attack.[1][2]

-

Heat the mixture to 75-80°C for 4-6 hours.

-

Monitoring: Monitor via HPLC (C18 column, ACN/Water).[2][3] Look for the disappearance of the pyridinol peak (RT ~2.5 min) and appearance of the ether product (RT ~6.8 min).[2][3]

-

-

Work-up & Purification:

-

Cool to room temperature.[1][3] Filter off inorganic salts (KCl/K₂CO₃).[1][2][3]

-

Concentrate the filtrate under reduced pressure.[3]

-

Dissolve residue in Ethyl Acetate and wash with 1N HCl (to remove residual pyridone) followed by brine.[1][2][3]

-

Crystallization:[1][2][3] Recrystallize from Methanol/Water (9:1) to obtain the pure O-alkylated herbicide.[1][2]

-

Data Specification Table:

| Parameter | Specification | Note |

| Yield | > 85% | O-isomer favored in polar aprotic solvents.[1][2] |

| Purity (HPLC) | > 98.5% | Critical for field application.[1][2][3] |

| Enantiomeric Excess (ee) | > 94% | Retention of configuration from the lactate starting material.[1][2][3] |

| Regioselectivity (O:N) | > 20:1 | Controlled by solvent choice (DMSO/DMF favors O).[1][2][3] |

Mechanistic Visualization

The following diagram illustrates the critical bifurcation between the desired herbicidal pathway (O-alkylation) and the waste pathway (N-alkylation), highlighting the specific intermediate described.

Caption: Reaction pathway showing the divergence between the desired herbicidal ether (O-alkylation) and the inactive pyridone byproduct.

Critical Process Parameters (CPP)

To ensure reproducibility and "Trustworthiness" of this protocol, the following variables must be strictly controlled:

-

Solvent Polarity:

-

Temperature:

-

Water Content:

References & Authority

-

Synthesis of Haloxyfop-P-methyl (Model System). ChemicalBook & Patent Literature. Describes the standard industrial route for pyridyloxy propionate herbicides using the 5-CF3 isomer, applicable to the 6-CF3 isomer.

-

Regioselectivity in Pyridinol Alkylation. Google Patents (CN103787961A).[1][2][3] "Efficient haloxyfop-methyl synthesizing method."[1][2][4] Provides detailed molar ratios and catalyst choices (e.g., 18-crown-6) to maximize O-alkylation.

-

Triclopyr and Pyridinol Metabolites. University of Hertfordshire PPDB.[1][3] Provides toxicological context and physical properties of chlorinated pyridinols.[1][3]

-

Trifluoromethylpyridines in Agrochemicals. National Institutes of Health (PMC).[1][2][3] Review of TFMP intermediates in herbicide design, validating the structural importance of the CF3 group position.

Disclaimer: This protocol is for research and development purposes only. The synthesis of novel herbicides may be subject to patent restrictions (e.g., analogs of Dow/Corteva or Syngenta chemistries).[2][3] Always verify Freedom to Operate (FTO) before commercial scaling.[1][2][3]

Sources

- 1. Haloxyfop-P synthesis - chemicalbook [chemicalbook.com]

- 2. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]

- 3. Triclopyr - Wikipedia [en.wikipedia.org]

- 4. CN103787961A - Efficient haloxyfop-methyl synthesizing method - Google Patents [patents.google.com]

Topic: Advanced Chlorination Methodologies for 2-Hydroxy-6-(Trifluoromethyl)Pyridine Precursors

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed technical guide on the chlorination of 2-hydroxy-6-(trifluoromethyl)pyridine, a critical precursor in the synthesis of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group significantly enhances the lipophilicity, metabolic stability, and binding affinity of target molecules, making this pyridine scaffold highly valuable.[1] We will explore and contrast several robust chlorination strategies, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for methodological choices. Detailed, field-tested protocols for direct chlorination using phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), as well as an alternative two-step N-oxide pathway, are provided. This guide is intended to equip researchers with the expertise to select and execute the optimal chlorination strategy for their specific research and development needs.

Introduction: The Strategic Importance of 2-Chloro-6-(Trifluoromethyl)Pyridine

The precursor, 2-hydroxy-6-(trifluoromethyl)pyridine, exists in a tautomeric equilibrium with its keto form, 6-(trifluoromethyl)-2(1H)-pyridinone.[2] While useful in its own right, its conversion to 2-chloro-6-(trifluoromethyl)pyridine is a pivotal step in synthetic campaigns. The chloro-substituent serves as an excellent leaving group, enabling a wide array of subsequent nucleophilic substitution and cross-coupling reactions to build molecular complexity.

The primary challenge in this transformation lies in converting the poor leaving group, the hydroxyl (or pyridinone oxygen), into a species that is readily displaced by a chloride ion. The choice of chlorinating agent and reaction conditions dictates the efficiency, scalability, and safety of the process.

Mechanistic Considerations and Strategic Approaches

The conversion of a hydroxypyridine to a chloropyridine is fundamentally a nucleophilic substitution reaction. The core principle involves the activation of the C-O bond by converting the hydroxyl group into a better leaving group. We will discuss three primary strategies to achieve this.

Direct Chlorination with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful and widely used reagent for this transformation.[3][4] The mechanism involves the initial attack of the pyridinone oxygen onto the electrophilic phosphorus atom, forming a dichlorophosphite intermediate. This intermediate is an excellent leaving group. A chloride ion, either from POCl₃ itself or from the HCl byproduct, then attacks the C2 position of the pyridine ring, displacing the phosphate group to yield the desired 2-chloropyridine.

The reaction often generates significant amounts of HCl, necessitating the use of a base (like pyridine or triethylamine) or high temperatures in a sealed reactor to drive the reaction to completion, especially on a large scale.[3]

Caption: General mechanism for POCl₃-mediated chlorination.

Direct Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride operates via a similar principle to POCl₃. It is often used with a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent activating agent. The pyridinone oxygen attacks this reagent, leading to the formation of a highly reactive intermediate that is readily displaced by a chloride ion. This method can often be performed under milder conditions than those required for POCl₃. A typical procedure involves heating the substrate in excess thionyl chloride with a catalytic amount of DMF.[5]

The Pyridine N-Oxide Route: A Milder, Two-Step Alternative

An alternative strategy involves first oxidizing the pyridine nitrogen to form a pyridine N-oxide. This modification alters the electronic properties of the ring and allows for a deoxygenative chlorination reaction under milder conditions. This two-step process can be particularly useful when harsh reagents like POCl₃ or SOCl₂ are incompatible with other functional groups in the molecule.

-

N-Oxidation: The starting material is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to form the corresponding N-oxide.[6]

-

Deoxygenative Chlorination: The N-oxide is then treated with a chlorinating agent. Oxalyl chloride, in the presence of a base like triethylamine, is highly effective and provides excellent regioselectivity for the C2 position.[7] The N-oxide oxygen is activated by the oxalyl chloride, facilitating a nucleophilic attack by chloride at the C2 position.

Caption: Workflow for the two-step N-oxide chlorination route.

Comparative Analysis of Chlorination Methods

The selection of an appropriate method depends on factors such as substrate sensitivity, required scale, and available equipment.

| Method (Reagent) | Typical Conditions | Advantages | Disadvantages & Considerations |

| Phosphorus Oxychloride (POCl₃) | Reflux or 140-150°C in a sealed reactor.[3] | High-yielding, cost-effective for large scale, well-established. | Harsh conditions (high temp), corrosive, requires careful quenching of excess reagent. |

| Thionyl Chloride (SOCl₂) | Reflux (~80°C to 100°C), often with catalytic DMF.[5] | Generally milder than POCl₃, high yields, excess reagent easily removed by evaporation. | Corrosive and toxic (releases SO₂ and HCl), DMF can be difficult to remove. |

| N-Oxide Route (e.g., Oxalyl Chloride) | N-Oxidation (rt to 60°C); Chlorination (-70°C to rt).[7] | Very mild conditions, high regioselectivity, suitable for sensitive substrates. | Two-step process adds to time and cost, requires handling of potentially unstable peroxy acids. |

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. POCl₃ and SOCl₂ are highly corrosive and react violently with water.

Protocol 1: Large-Scale Chlorination using Phosphorus Oxychloride (POCl₃) in a Sealed Reactor

This protocol is adapted for multigram-scale synthesis and emphasizes a solvent-free approach for improved process safety and environmental impact.[3]

-

Reagents & Equipment:

-

2-Hydroxy-6-(trifluoromethyl)pyridine

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as base)

-

Teflon-lined stainless steel pressure reactor

-

Crushed ice and saturated Sodium Bicarbonate (NaHCO₃) solution for work-up

-

-

Procedure:

-

To a 150 mL Teflon-lined stainless steel reactor, add 2-hydroxy-6-(trifluoromethyl)pyridine (0.5 moles, 81.5 g).

-

In the fume hood, carefully add phosphorus oxychloride (0.5 moles, 46.5 mL, 76.7 g). Note: For some substrates, 1 equivalent of a base like pyridine can be added to neutralize HCl.

-

Seal the reactor securely. Place it behind a blast shield and heat the mixture to 140°C for 2-4 hours with stirring.

-

Allow the reactor to cool completely to room temperature. CAUTION: The reactor may be under pressure. Vent carefully in the fume hood.

-

Prepare a large beaker with crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic reaction.

-

Once the quench is complete, slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is approximately 8-9.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or recrystallization as needed.

-

Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) and Catalytic DMF

This method is suitable for lab-scale synthesis where milder conditions are preferred.[5]

-

Reagents & Equipment:

-

2-Hydroxy-6-(trifluoromethyl)pyridine (e.g., 5-nitro-3-(trifluoromethyl)pyridin-2-ol is used in the cited reference)

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Round-bottom flask with a reflux condenser and gas outlet to a scrubber

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Place 2-hydroxy-6-(trifluoromethyl)pyridine (10.0 mmol, 1.63 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

In a fume hood, slowly add an excess of thionyl chloride (SOCl₂, e.g., 10-20 mL).

-

Carefully add a catalytic amount of DMF (e.g., 0.2 mL) dropwise to the stirring mixture. Effervescence may occur.

-

Heat the reaction mixture to reflux (approx. 80-100°C) and maintain for 4-10 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

The residue is then carefully diluted with an organic solvent like ethyl acetate and poured onto a mixture of ice and saturated NaHCO₃ solution to neutralize residual acid.

-

Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purify as necessary.

-

Conclusion

The chlorination of 2-hydroxy-6-(trifluoromethyl)pyridine is a fundamental transformation for accessing a versatile building block used in drug discovery and development. While traditional methods using phosphorus oxychloride and thionyl chloride are robust and effective, particularly for large-scale synthesis, the two-step pyridine N-oxide pathway offers a valuable, milder alternative for complex or sensitive substrates. The choice of methodology should be guided by a careful consideration of the reaction scale, substrate compatibility, and safety infrastructure. The protocols and mechanistic insights provided in this note serve as a comprehensive resource for scientists to confidently perform this critical synthetic step.

References

-

Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. ResearchGate. [Link]

-

Deoxygenative chlorination of pyridine N‐oxide. ResearchGate. [Link]

-

What is 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE and how is it synthesized?. faq.chemsrc.com. [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. [Link]

-

Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

Reduction and oxidation potentials of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

An In-Depth Guide to the Electrochemical Characterization of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

Introduction: The Electrochemical Frontier in Molecule Design

In the landscape of modern drug discovery and agrochemical development, understanding a molecule's fundamental physicochemical properties is paramount. For heterocyclic compounds like 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine, the reduction and oxidation (redox) potentials are not mere academic data points; they are critical indicators of metabolic stability, potential toxicity, and even the mechanism of action. The strategic incorporation of a trifluoromethyl (-CF3) group, a halogen (-Cl), and a hydroxyl (-OH) group onto a pyridine scaffold creates a molecule with a unique electronic profile. The potent electron-withdrawing nature of the trifluoromethyl and chloro substituents significantly influences the electron density of the pyridine ring, while the hydroxy group adds further complexity through potential tautomerization.[1][2][3] These features make the molecule an interesting candidate for pharmaceuticals and agrochemicals, as fluorine-containing moieties can enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the redox properties of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine. We will delve into the theoretical underpinnings of electrochemistry, present a detailed, field-proven protocol for determining redox potentials using cyclic voltammetry (CV), and discuss the practical implications of these findings.

Theoretical Foundation: Decoding Molecular Electron Transfer

At its core, electrochemistry probes the transfer of electrons between a molecule and an electrode. Oxidation is the loss of electrons, and reduction is the gain of electrons. The potential at which these events occur is a direct measure of the molecule's affinity for its electrons.

-

Oxidation Potential (Epa): The potential at which the molecule is oxidized. A lower (less positive) oxidation potential indicates a molecule that is more easily oxidized.

-

Reduction Potential (Epc): The potential at which the molecule is reduced. A higher (more positive) reduction potential signifies a molecule that is more easily reduced.

Cyclic voltammetry (CV) is the premier technique for this investigation.[6] It involves applying a linearly sweeping potential to a stationary electrode in an unstirred solution and measuring the resulting current.[7] The output, a voltammogram, plots current versus potential. For a reversible one-electron process, the plot has a characteristic "duck shape".[6] The formal potential (E°'), a good approximation of the standard redox potential, can be estimated as the midpoint between the anodic (oxidation) and cathodic (reduction) peak potentials.[8]

The substituents on the pyridine ring are the primary determinants of its redox behavior. Strong electron-withdrawing groups like -CF3 and -Cl pull electron density away from the ring, making it more "electron-poor."[1][2] This has two key consequences:

-

Oxidation becomes more difficult: Removing an electron from an already electron-deficient system requires more energy, shifting the oxidation potential to a more positive value.

-

Reduction becomes easier: An electron-poor system is more receptive to accepting an electron, shifting the reduction potential to a more positive (less negative) value.

The 2-hydroxy substituent introduces an important consideration: keto-enol tautomerism. 2-hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. This equilibrium can be influenced by the solvent and pH, and each tautomer will possess a distinct electronic profile and, therefore, different redox potentials.

Experimental Protocol: Cyclic Voltammetry of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

This protocol provides a robust methodology for determining the redox potentials of the title compound. It is designed as a self-validating system, incorporating an internal standard for accurate potential referencing.

I. Materials and Equipment

-

Instrumentation: Potentiostat/Galvanostat system (e.g., Metrohm Autolab, CH Instruments, Pine Research).[6]

-

Electrochemical Cell: A three-electrode glass cell (~10-20 mL volume) with gas-tight fittings.[8]

-

Working Electrode (WE): Glassy Carbon Electrode (GCE), typically 3 mm diameter. The GCE is chosen for its wide potential window and relative inertness.[9]

-

Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, 3M KCl). This is a stable and commonly used reference electrode.[7]

-

Counter Electrode (CE): Platinum wire or gauze. Its function is to complete the electrical circuit.[7]

-

Reagents:

-

Analyte: 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

-

Solvent: Anhydrous, HPLC-grade Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF). The choice of solvent is critical as it must dissolve the analyte and supporting electrolyte while remaining electrochemically inert within the potential window of interest.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate ([Bu₄N][BF₄]). This salt is necessary to ensure solution conductivity and minimize solution resistance.[10]

-

Internal Standard: Ferrocene (Fc). The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is a well-behaved, reversible system used as an internal reference for comparing potentials across different experiments.[8]

-

Polishing Materials: 1.0, 0.3, and 0.05 µm alumina or diamond slurries on polishing pads.

-

-

Inert Gas: Pre-purified Argon (Ar) or Nitrogen (N₂), for deoxygenation.[10]

II. Experimental Workflow Diagram

Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.

III. Step-by-Step Protocol

-

Working Electrode Preparation (Causality: A pristine electrode surface is essential for reproducible and artifact-free data. Any surface contamination will interfere with electron transfer kinetics.) a. Polish the glassy carbon electrode surface on a polishing pad using successively finer alumina slurries (1.0, 0.3, and finally 0.05 µm) for approximately 60 seconds each. b. After each polishing step, rinse the electrode thoroughly with deionized water and sonicate in deionized water for 1-2 minutes to remove polishing residue. c. Finally, rinse with the experimental solvent (e.g., Acetonitrile) and dry completely.

-

Solution Preparation a. Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent. This will be the "blank" and the solvent for the analyte. b. Prepare a ~1-5 mM solution of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine using the 0.1 M electrolyte solution from step 2a.

-

Electrochemical Cell Assembly and Deoxygenation (Causality: Molecular oxygen is electroactive and its reduction can obscure the analyte's signals. Removing it is critical for a clean voltammogram.) a. Assemble the clean, dry electrochemical cell, placing the working, reference, and counter electrodes into their respective ports. Ensure the tip of the reference electrode is close to the working electrode surface. b. Add the analyte solution to the cell, ensuring the electrodes are sufficiently immersed. c. Seal the cell and purge the solution by bubbling with a gentle stream of inert gas (Ar or N₂) for at least 15 minutes. Maintain a blanket of inert gas over the solution for the duration of the experiment.[10]

-

Data Acquisition a. Set CV Parameters: A typical starting point would be:

- Potential Range: -2.0 V to +2.0 V vs. Ag/AgCl (This wide range helps to locate the redox events; it can be narrowed in subsequent scans).

- Scan Rate: 100 mV/s.

- Number of Scans: 3 cycles. b. Run Background Scan: First, run a CV of the supporting electrolyte solution alone to ensure there are no interfering impurities. c. Run Analyte Scan: Replace the blank solution with the analyte solution (after re-purging with inert gas) and run the CV using the set parameters. d. Vary Scan Rate: To investigate the reversibility of the redox processes, perform scans at different rates (e.g., 25, 50, 100, 200, 500 mV/s). For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons) and independent of the scan rate.[7] e. Internal Referencing: Add a small amount of ferrocene to the analyte solution to achieve a concentration similar to the analyte. Rerun the CV. A new, reversible wave corresponding to the Fc/Fc⁺ couple should appear.

IV. Data Analysis and Presentation

-

From the voltammogram of the analyte, identify the anodic peak potential (Epa) and the cathodic peak potential (Epc) for each redox event.

-

Calculate the formal potential: E°' = (Epa + Epc) / 2 .

-

From the voltammogram containing ferrocene, determine the formal potential of the Fc/Fc⁺ couple in the same manner.

-

Report all analyte potentials relative to the measured Fc/Fc⁺ potential. This corrects for variations in the reference electrode potential. E°' (vs Fc/Fc⁺) = E°' (analyte) - E°' (ferrocene) .

-

Summarize the data in a clear, tabular format.

Table 1: Illustrative Electrochemical Data for 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine (Note: These are hypothetical values for demonstration purposes, based on the expected influence of the substituents. Actual experimental values must be determined.)

| Redox Process | Epa (V vs. Fc/Fc⁺) | Epc (V vs. Fc/Fc⁺) | E°' (V vs. Fc/Fc⁺) | ΔEp (mV) | Notes |

| Reduction I | -1.15 | -1.23 | -1.19 | 80 | Likely a quasi-reversible, one-electron reduction of the pyridine ring. |

| Oxidation I | +1.45 | N/A | N/A | N/A | Irreversible oxidation, potentially of the hydroxypyridine moiety. |

Application Notes: From Potentials to Properties

Interpreting the Redox Profile

The redox potentials provide a window into the molecule's electronic character and its likely behavior in biological and chemical systems.

-

Susceptibility to Reduction: The presence of two strong electron-withdrawing groups (-Cl, -CF3) is expected to make 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine relatively easy to reduce compared to unsubstituted pyridine. A reduction potential in the range of -1.0 to -1.5 V vs Fc/Fc⁺ would not be surprising. This suggests that the compound could be susceptible to reductive metabolism by enzymes such as certain cytochrome P450 isoforms or other cellular reductases.

-

Resistance to Oxidation: Conversely, the electron-deficient nature of the ring makes it inherently resistant to oxidation. The oxidation potential is expected to be quite positive. The observed oxidation would likely be an irreversible process associated with the hydroxypyridine/pyridone moiety. A high oxidation potential generally correlates with greater metabolic stability against oxidative pathways.[5]

Diagram: Impact of Redox Potentials in Drug Development

Caption: Correlation of Redox Potentials with Drug Development Parameters.

Field-Proven Insights for Researchers

-

Metabolic Fate: For drug development professionals, a molecule that is easily reduced may undergo metabolic pathways that differ from more common oxidative routes. This can lead to the formation of unique metabolites that must be characterized for efficacy and safety.

-

Off-Target Effects & Toxicity: Molecules capable of redox cycling (repeatedly being reduced and re-oxidized in a cellular environment) can generate reactive oxygen species (ROS), leading to oxidative stress and potential toxicity. While the title compound's high oxidation potential may limit this, its reducibility warrants consideration.

-

Applications in Synthesis: An understanding of the redox potentials is crucial for synthetic chemists. It can inform the conditions needed for electrochemical synthesis, a greener alternative to traditional chemical methods, or predict the compound's compatibility with other redox-active reagents in a synthetic sequence.[11]

Conclusion

The redox potentials of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine are a cornerstone of its chemical identity. Determining these values through a systematic and well-referenced protocol like the one detailed here provides invaluable insight. This information empowers scientists to make more informed decisions in the design and development of novel pharmaceuticals and agrochemicals, bridging the gap between fundamental molecular properties and real-world application and performance. The interplay of the electron-withdrawing substituents and the hydroxypyridine tautomerism makes this molecule a rich subject for electrochemical study, with direct implications for its utility and safety.

References

- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). Google Scholar.

-

Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. (2025, June 18). MDPI. Retrieved February 22, 2026, from [Link]

-

(PDF) Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. (2025, June 6). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. (n.d.). UCL Discovery. Retrieved February 22, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

- Investigating the redox behavior of pyridine based copper (II) and copper(I) complexes which structurally mimic the binding site of Cu, Zn superoxide dismutase (SOD1). (n.d.). Google Scholar.

-

Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation. (n.d.). ChemRxiv. Retrieved February 22, 2026, from [Link]

- Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr. Diksha Katiyar. (n.d.). Google Scholar.

-

Protocol for cyclic voltammetry. (n.d.). iGEM. Retrieved February 22, 2026, from [Link]

-

Syntheses of trifluoromethylated pyridinones and pyrimidinones. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved February 22, 2026, from [Link]

-

CYCLIC VOLTAMMETRY – part I. (n.d.). PIRG. Retrieved February 22, 2026, from [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 22, 2026, from [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. (2017, November 3). ACS Publications. Retrieved February 22, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage. Retrieved February 22, 2026, from [Link]

-

Jove Protocol 5502 Cyclic Voltammetry CV. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

-

2-Chloro-6-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

3-Amino-2-chloro-6-(trifluoromethyl)pyridine Properties. (2025, October 15). EPA. Retrieved February 22, 2026, from [Link]

-

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. (2014, January 22). ACS Publications. Retrieved February 22, 2026, from [Link]

- An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. (n.d.). Google Scholar.

Sources

- 1. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2,6-bis(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. pirg.ch.pw.edu.pl [pirg.ch.pw.edu.pl]

- 8. perso.ens-lyon.fr [perso.ens-lyon.fr]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Technical Support Center: A Guide to Optimizing the Synthesis of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we will explore common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols based on established scientific principles and literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine?

A1: A prevalent and logical synthetic strategy involves a two-step process:

-

Hydrolysis: Synthesis of the precursor, 2-hydroxy-6-(trifluoromethyl)pyridine, typically through the hydrolysis of 2-chloro-6-trifluoromethylpyridine.[1][2][3]

-

Regioselective Chlorination: Subsequent electrophilic chlorination of the 2-hydroxypyridine intermediate to introduce the chlorine atom at the C3 position.

Q2: Why is achieving high yield in this synthesis often challenging?

A2: The primary challenges lie in the harsh conditions required for the initial hydrolysis and the regioselectivity of the subsequent chlorination step. The hydrolysis of 2-chloro-6-trifluoromethylpyridine often requires high temperatures and strong alkaline conditions, which can lead to side reactions and degradation of the product.[1][4] The chlorination step must be carefully controlled to favor substitution at the desired 3-position over other possible isomers. The electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group exert competing influences on the pyridine ring's reactivity.[5][6]

Q3: What are the key starting materials and how are they synthesized?

A3: The key precursor is 2-chloro-6-trifluoromethylpyridine. This compound can be synthesized from 2,6-lutidine through a process involving chlorination of the methyl groups followed by a halogen exchange reaction.[5] Alternatively, 2-fluoro-6-trifluoromethylpyridine can also be used as a starting material for the initial hydrolysis step.[1]

Q4: Can a Sandmeyer reaction be used to synthesize 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine?

A4: A Sandmeyer reaction is a plausible alternative route.[7][8][9] This would involve the synthesis of 3-amino-2-hydroxy-6-(trifluoromethyl)pyridine, followed by a diazotization reaction and subsequent treatment with a copper(I) chloride catalyst to introduce the chlorine atom.[8] While this method can offer high regioselectivity, it adds extra steps to the overall synthesis, including the initial synthesis of the amino-substituted precursor.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific issues you may encounter during the synthesis of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine, with a focus on a two-step hydrolysis and chlorination route.

Step 1: Synthesis of 2-hydroxy-6-(trifluoromethyl)pyridine via Hydrolysis

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of 2-hydroxy-6-(trifluoromethyl)pyridine | Incomplete Hydrolysis: The reaction may not have gone to completion due to insufficient temperature, reaction time, or base concentration. The hydrolysis of 2-chloro-6-trifluoromethylpyridine can be sluggish.[1][3] | Optimize Reaction Conditions: Increase the reaction temperature to at least 140°C, preferably in a sealed vessel to maintain autogenous pressure.[3] Ensure at least two equivalents of a strong aqueous alkali metal hydroxide (e.g., KOH or NaOH) with a concentration of at least 10% w/v are used.[2][3] Extend the reaction time and monitor progress using TLC or GC. |

| Side Reactions/Degradation: The harsh reaction conditions (high temperature and strong base) can lead to the formation of byproducts or degradation of the desired product. | Solvent-Based Approach: For better temperature control, consider a solvent-based process using a high-boiling point, polar aprotic solvent like DMSO or a tertiary alcohol such as tert-amyl alcohol, in combination with an aqueous alkali metal hydroxide.[1][3][10] This can sometimes provide a cleaner reaction profile. | |

| Product is in an Unacceptable Physical Form | Improper Work-up: Treatment with solid base can lead to hydrolysis, but the resulting product may be difficult to handle and purify.[3] | Controlled Acidification and Isolation: After the reaction is complete, cool the reaction mixture and carefully acidify it with an acid like HCl to a pH that precipitates the product. Isolate the precipitated product by filtration at a controlled, lower temperature (e.g., 5-15°C) to ensure good crystal formation and easy handling.[1] |

Step 2: Regioselective Chlorination of 2-hydroxy-6-(trifluoromethyl)pyridine

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine | Inefficient Chlorinating Agent: The chosen chlorinating agent may not be reactive enough to effectively chlorinate the electron-deficient pyridine ring. | Screen Chlorinating Agents: Experiment with various chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂). The choice of agent can significantly impact yield and selectivity. |

| Poor Regioselectivity (Formation of Isomers) | Incorrect Reaction Conditions: The regioselectivity of electrophilic aromatic substitution on the pyridine ring is highly sensitive to reaction conditions, including temperature and the presence of catalysts. The hydroxyl group directs ortho and para (positions 3 and 5), while the trifluoromethyl group is a meta-director. | Employ a Lewis Acid Catalyst: The use of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, can promote electrophilic aromatic substitution and may enhance selectivity for the 3-position.[8] |

| High Reaction Temperature: Elevated temperatures can lead to less selective chlorination pathways. | Optimize Temperature: Conduct the reaction at the lowest effective temperature to favor the desired isomer. Start at a low temperature (e.g., 0°C) and gradually increase it while monitoring the reaction. | |

| Formation of Polychlorinated Byproducts | Excess Chlorinating Agent: Using an excess of the chlorinating agent can lead to the formation of dichlorinated or other polychlorinated species. | Stoichiometric Control: Use a stoichiometric amount or a slight excess of the chlorinating agent. Add the agent portion-wise or via a syringe pump to maintain a low concentration throughout the reaction, which can help minimize over-chlorination. |

Experimental Protocols

Optimized Protocol for the Synthesis of 2-hydroxy-6-(trifluoromethyl)pyridine

This protocol is a solvent-free, high-pressure method adapted from patented industrial processes.[2][3]

-

Reactor Setup: Charge a high-pressure reactor (e.g., a Parr reactor) constructed from a material resistant to aqueous alkali at high temperatures (e.g., Hastelloy C) with 2-chloro-6-trifluoromethylpyridine.

-

Sealing and Heating: Seal the reactor and perform a pressure test with nitrogen. Release the pressure, reseal the vessel, and heat the contents to 150°C.

-

Addition of Base: Prepare at least a 10% w/v aqueous solution of potassium hydroxide (KOH). Using an HPLC pump, add at least two equivalents of the KOH solution to the reactor over a period of 1-2 hours while maintaining the internal temperature at 150°C.

-

Reaction Monitoring: Maintain the reaction mixture at 150-160°C for an additional 2-4 hours under the self-generated pressure (typically 4-5 bar).

-

Work-up and Isolation: Cool the reaction mixture. Carefully acidify the aqueous phase with concentrated hydrochloric acid. This will precipitate the 2-hydroxy-6-(trifluoromethyl)pyridine.

-

Purification: Filter the solid product, wash it with cold water, and dry it to obtain the purified product. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate and petroleum ether.[10]

Protocol for the Chlorination of 2-hydroxy-6-(trifluoromethyl)pyridine

This is a general protocol for electrophilic chlorination that will require optimization for this specific substrate.

-

Dissolution: In a round-bottom flask, dissolve the 2-hydroxy-6-(trifluoromethyl)pyridine synthesized in the previous step in a suitable inert solvent, such as dichloromethane or chloroform.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Chlorinating Agent: Slowly add one equivalent of N-chlorosuccinimide (NCS) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0°C and then slowly warm to room temperature. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Workflow

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for 3-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine.

Troubleshooting Logic for Low Yield

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

References

- Vertex AI Search. (2022, August 28). What is 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE and how is it synthesized? - FAQ.

- Google Patents. (2000). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- European Patent Office. (2002, December 11). EP 0966441 B1 - PROCESS FOR PREPARING 2-HYDROXY-6-TRIFLUOROMETHYLPYRIDINE.

- ChemicalBook. (2025, September 25). 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1.

- Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate.

- ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to....

- Wikipedia. (n.d.). Sandmeyer reaction.

- Benchchem. (n.d.). 3-Chloro-2,6-bis(trifluoromethyl)pyridine.

- Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.

- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- Google Patents. (n.d.). CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Chloro-2-ethylpyridine.

- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol.

- PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine.

- Benchchem. (n.d.). Application Note: Synthesis of 2,3-Dichloropyridine Utilizing Copper-Based Catalysts.

- RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.

- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine synthesis.

- ResearchGate. (2025, August 6). Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization.

- ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale.

- Acta Pharmaceutica. (2025, March 28). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.

- Refubium - Freie Universität Berlin. (2025, March 28). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.

- MDPI. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

- Sigma-Aldrich. (n.d.). 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine 1227602-53-0.

Sources

- 1. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Chloro-2,6-bis(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 6. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

Technical Support Center: Minimizing Side Reactions in the Alkylation of Fluorinated Pyridinols

Welcome to the technical support center for navigating the complexities of fluorinated pyridinol alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical reactions. The introduction of fluorine atoms into pyridinol scaffolds can dramatically alter the electronic properties and reactivity of the molecule, often leading to a unique set of challenges in achieving selective alkylation.[1][2] This resource provides in-depth, field-proven insights to help you minimize side reactions and maximize the yield of your desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of fluorinated pyridinols, offering explanations for the underlying chemistry and actionable solutions.

Issue 1: Poor or No Reaction

Question: I'm attempting to alkylate a fluorinated pyridinol, but I'm observing very low conversion of my starting material. What could be the issue?

Answer:

Several factors can contribute to low or no product yield in the alkylation of fluorinated pyridinols. The strong electron-withdrawing nature of fluorine can significantly decrease the nucleophilicity of both the pyridinol oxygen and nitrogen, making the reaction more challenging.[1][3]

Possible Causes and Suggested Solutions:

-

Insufficient Base Strength: The acidity of the pyridinolic proton is influenced by the position and number of fluorine substituents. A base that is too weak may not sufficiently deprotonate the pyridinol to generate the nucleophilic pyridinolate.

-

Solution: Consider using a stronger base. If you are using a carbonate base like K₂CO₃ or Cs₂CO₃, switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) could be effective.[4] However, be aware that stronger bases can sometimes alter the regioselectivity of the reaction.[4]

-

-

Poor Solvent Choice: The choice of solvent can dramatically impact the solubility of the pyridinolate salt and the reactivity of the nucleophile.

-

Solution: Ensure you are using an appropriate anhydrous solvent. For many alkylations, polar aprotic solvents like DMF, DMSO, or THF are good choices. If solubility is an issue, a change in solvent might be necessary.

-

-

Degradation of Starting Material or Product: Fluorinated compounds can sometimes be sensitive to reaction conditions.

Experimental Protocol: Screening for Optimal Base and Solvent

-

Set up a parallel reaction screen with your fluorinated pyridinol and alkylating agent.

-

In separate vials, test a range of bases (e.g., K₂CO₃, Cs₂CO₃, NaH, KOtBu) in a standard solvent like anhydrous DMF.

-

In another set of vials, keep the base constant (e.g., Cs₂CO₃) and screen different anhydrous solvents (e.g., DMF, DMSO, THF, acetonitrile).

-

Run all reactions at a consistent temperature and monitor by TLC or LC-MS at regular intervals.

-

Analyze the results to identify the base and solvent combination that provides the highest conversion to the desired product.

Issue 2: Mixture of N- and O-Alkylated Products

Question: My reaction is producing an inseparable mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for one over the other?

Answer:

The regioselectivity of alkylation (N- vs. O-) is a classic challenge in pyridinol chemistry and is governed by the principles of hard and soft acid-base (HSAB) theory.[5][6] The pyridinolate anion is an ambident nucleophile with a "harder" oxygen center and a "softer" nitrogen center.[5]

Controlling N- vs. O-Alkylation:

-

To Favor O-Alkylation (Ether Formation):

-

Use "Hard" Alkylating Agents: Reagents with more electrophilic carbon centers, such as alkyl sulfates (e.g., dimethyl sulfate), triflates, or oxonium salts, will preferentially react at the harder oxygen atom.[5][6]

-

Reaction Conditions: Conditions that favor the formation of a dissociated pyridinolate ion, such as the use of highly polar, aprotic solvents and alkali metal counterions like Na⁺ or K⁺, can promote O-alkylation.

-

-

To Favor N-Alkylation (Pyridone Formation):

-

Use "Soft" Alkylating Agents: Alkyl halides (I > Br > Cl) are considered softer electrophiles and will tend to react at the softer nitrogen center.[5][6]

-

Phase-Transfer Catalysis (PTC): PTC is an excellent method for achieving selective N-alkylation.[7] The use of a quaternary ammonium salt as a phase-transfer catalyst helps to shuttle the pyridinolate anion into the organic phase, where it is less solvated and more likely to react at the nitrogen.[7][8]

-

Catalyst- and Base-Free Conditions: For some 2-hydroxypyridines, heating with an organohalide without any added base or catalyst can lead to highly selective N-alkylation.[9][10][11] This is thought to proceed through an initial O-alkylation followed by an HX-facilitated rearrangement to the more thermodynamically stable N-alkylated product.[10][11]

-

Troubleshooting Workflow for N- vs. O-Alkylation

Caption: Decision-making workflow for improving N- vs. O-alkylation selectivity.

Issue 3: Overalkylation

Question: I'm observing the formation of di-alkylated or poly-alkylated products in my reaction. How can I prevent this?

Answer:

Overalkylation can occur if the initially formed mono-alkylated product is still sufficiently nucleophilic to react with another molecule of the alkylating agent.[12] This is a common issue in pyridine chemistry.[12]

Strategies to Minimize Overalkylation:

-

Control Stoichiometry: The most straightforward approach is to use a limited amount of the alkylating agent, typically 1.0 to 1.2 equivalents relative to the fluorinated pyridinol.

-

Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, favoring mono-alkylation.

-

Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more than the first, thus improving selectivity for the mono-alkylated product.

-

Use of a Bulky Alkylating Agent: If the structure of your target molecule allows, using a sterically hindered alkylating agent can disfavor a second alkylation event due to steric hindrance.

Issue 4: Challenges with the Mitsunobu Reaction

Question: My Mitsunobu reaction on a fluorinated pyridinol is giving low yields and several byproducts. What are the common pitfalls?

Answer: